5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is the human adenosine A3 receptor . This receptor plays a crucial role in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular conditions .
Mode of Action
This compound acts as a potent and selective antagonist of the human adenosine A3 receptor . By binding to this receptor, it inhibits the action of adenosine, a naturally occurring purine nucleoside that plays a significant role in biochemical processes, such as energy transfer and signal transduction .
Biochemical Pathways
Adenosine signaling plays a key role in many physiological processes, including neurotransmission, inflammation, and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of adenosine A3 receptors in human physiology. As an antagonist, this compound could potentially inhibit the effects of adenosine, leading to altered cellular responses in processes such as inflammation, neurotransmission, and possibly even tumor growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target. Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors like the presence of other drugs, the patient’s metabolic state, and genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-methoxybenzylamine with thiocarbohydrazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the methoxyphenyl and thiadiazole moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for interactions with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-11-9-12-13-10(15)16-9/h2-5H,6H2,1H3,(H,11,12)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTHJAIKZNBJAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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